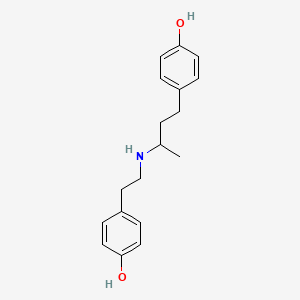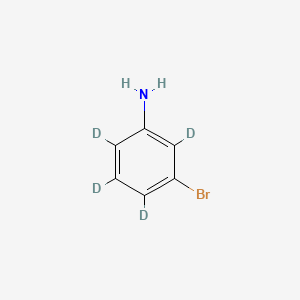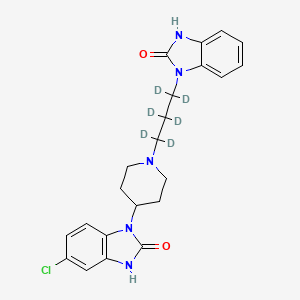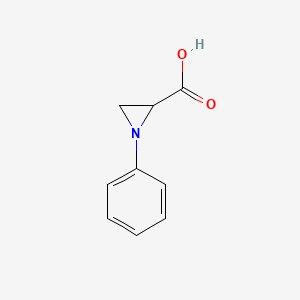
GLUCAGON-37 (HUMAN, MOUSE, RAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Glucagon-37, also known as Oxyntomodulin, is a peptide hormone that plays a key role in glucose metabolism and homeostasis . It regulates blood glucose by increasing gluconeogenesis and decreasing glycolysis . It is a potent stimulator of glucose-dependent insulin release and plays important roles in gastric motility and the suppression of plasma glucagon levels . It may be involved in the suppression of satiety and stimulation of glucose disposal in peripheral tissues .
Synthesis Analysis
The synthesis of glucagon analogs that are biophysically stable and soluble in aqueous solutions has promoted biological study that has enriched our understanding of glucagon biology . The monoclonal antibody Glp1R0017 antagonised mouse, human, rat, cynomolgus monkey and dog GLP1R .Molecular Structure Analysis
The molecular formula of Glucagon-37 is C192H295N61O60S and its molecular weight is 4449.8344 .Chemical Reactions Analysis
Glucagon-37 is involved in several chemical reactions. It is known to inhibit gastric acid secretion and pancreatic enzyme secretion . It has also been shown to reduce food intake and increase energy expenditure in humans .Mechanism of Action
Future Directions
The biology of glucagon is intriguing not only from a physiological perspective but indeed also from a therapeutic point . Glucagon receptor antagonism reduces blood glucose in patients with type 2 diabetes, and glucagon co-agonism (with, e.g., an incretin hormone) reduces body weight in overweight type 2 diabetes patients . The complexity of glucagon’s suggested diabetogenic effect is being studied .
properties
CAS RN |
159002-68-3 |
|---|---|
Molecular Formula |
C192H295N61O60S |
Molecular Weight |
4449.899 |
InChI |
InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1 |
InChI Key |
DDYAPMZTJAYBOF-ZMYDTDHYSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)



![4,5-Dihydro-3H-[1,2]oxazolo[5,4,3-de]quinoline](/img/structure/B588574.png)
![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)